YAP-TEAD Inhibitor 1 (Peptide 17)

Vue d'ensemble

Description

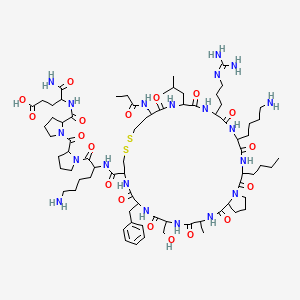

L’inhibiteur YAP-TEAD 1 (Peptide 17) est un inhibiteur peptidique puissant et compétitif qui perturbe l’interaction entre la protéine associée à Yes (YAP) et les protéines de la famille du domaine TEA (TEAD). Ce composé a montré un potentiel significatif dans le traitement des cancers impliquant l’interaction YAP-TEAD, avec une concentration inhibitrice (IC50) de 25 nanomolaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’inhibiteur YAP-TEAD 1 (Peptide 17) est synthétisé sous forme de peptide à 17 résidus. La synthèse implique des techniques de synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. La séquence peptidique est Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, avec un pont disulfure entre Hcy4 et Cys13 .

Méthodes de production industrielle : La production industrielle de l’inhibiteur YAP-TEAD 1 (Peptide 17) suit des techniques de SPPS similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, une purification par chromatographie liquide haute performance (HPLC) et une lyophilisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’inhibiteur YAP-TEAD 1 (Peptide 17) subit principalement une formation de liaison peptidique au cours de sa synthèse. Il ne participe généralement pas à des réactions d’oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions courants :

Réactifs : Acides aminés protégés, réactifs de couplage (par exemple, HBTU, HATU) et agents de déprotection (par exemple, acide trifluoroacétique).

Principaux produits : Le principal produit est le peptide à 17 résidus avec la séquence spécifique et la formation de pont disulfure, garantissant son activité biologique .

Applications De Recherche Scientifique

L’inhibiteur YAP-TEAD 1 (Peptide 17) a de nombreuses applications en recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la découverte de médicaments. Il est utilisé pour :

Étudier l’interaction YAP-TEAD : Enquêter sur le rôle de l’interaction YAP-TEAD dans la progression et la métastase du cancer.

Recherche sur le traitement du cancer : Évaluer son potentiel en tant qu’agent thérapeutique dans les cancers impliquant YAP, tels que le carcinome hépatocellulaire et le mésothéliome.

Développement de médicaments : Servir de composé de tête pour développer de nouveaux inhibiteurs ciblant l’interaction YAP-TEAD.

Mécanisme D'action

L’inhibiteur YAP-TEAD 1 (Peptide 17) exerce ses effets en inhibant de manière compétitive l’interaction entre les protéines YAP et TEAD. Cette interaction est cruciale pour l’activité transcriptionnelle de YAP, qui est un effecteur clé de la voie de signalisation Hippo. En perturbant cette interaction, l’inhibiteur empêche YAP de se lier à TEAD, inhibant ainsi la transcription des gènes cibles de YAP impliqués dans la prolifération et la survie cellulaires .

Composés similaires :

Verteporfine : Un autre inhibiteur de l’interaction YAP-TEAD, utilisé en photothérapie dynamique.

Unicité : L’inhibiteur YAP-TEAD 1 (Peptide 17) est unique en raison de sa forte affinité de liaison et de sa spécificité pour l’interaction YAP-TEAD, avec une IC50 de 25 nanomolaires. Sa structure peptidique modifiée améliore considérablement sa puissance dans la perturbation de l’interaction YAP-TEAD par rapport aux autres inhibiteurs .

Comparaison Avec Des Composés Similaires

Verteporfin: Another inhibitor of the YAP-TEAD interaction, used in photodynamic therapy.

IAG933: A selective and orally efficacious inhibitor of YAP1/WWTR1 (TAZ)-panTEAD protein-protein interaction.

Uniqueness: YAP-TEAD Inhibitor 1 (Peptide 17) is unique due to its high binding affinity and specificity for the YAP-TEAD interaction, with an IC50 of 25 nanomolar. Its engineered peptide structure significantly improves its potency in disrupting the YAP-TEAD interaction compared to other inhibitors .

Propriétés

IUPAC Name |

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHMKSDMZWAHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H122N20O18S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1656.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

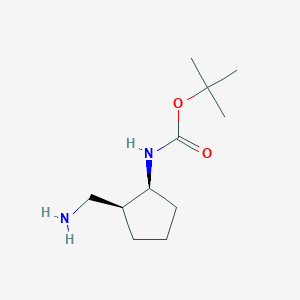

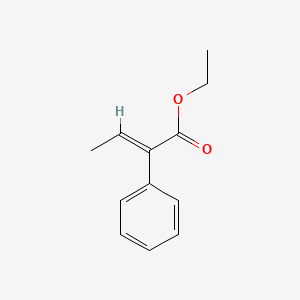

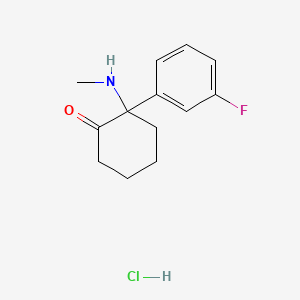

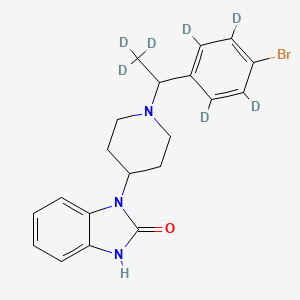

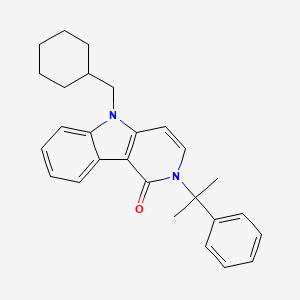

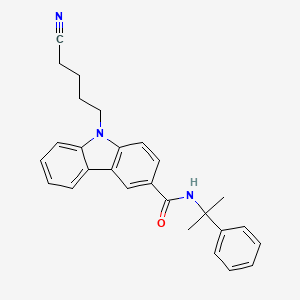

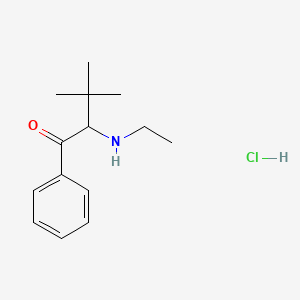

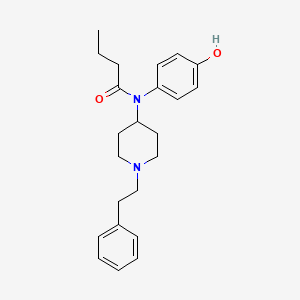

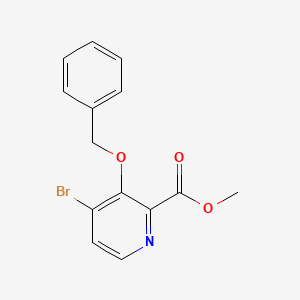

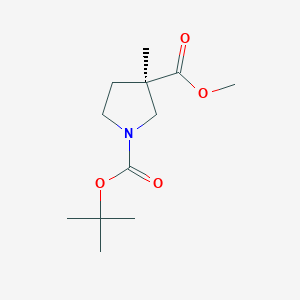

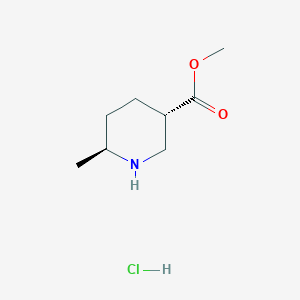

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B8256789.png)

![15-[5-(Dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8256799.png)

![tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B8256821.png)